REACTION_CXSMILES
|
C[O:2][C:3](=[O:21])[CH:4]([NH:8][CH:9]1[CH2:18][CH2:17][C:16]2[C:11](=[C:12]([F:20])[CH:13]=[C:14]([F:19])[CH:15]=2)[CH2:10]1)[CH2:5][CH2:6][CH3:7].[Li+].[OH-]>C1COCC1.O>[F:19][C:14]1[CH:15]=[C:16]2[C:11](=[C:12]([F:20])[CH:13]=1)[CH2:10][CH:9]([NH:8][CH:4]([CH2:5][CH2:6][CH3:7])[C:3]([OH:21])=[O:2])[CH2:18][CH2:17]2 |f:1.2,3.4|
|
Name
|
2-(6,8-Difluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamino)-pentanoic acid methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C(CCC)NC1CC2=C(C=C(C=C2CC1)F)F)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1.O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred overnight at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent is removed
|
Type
|
ADDITION
|
Details
|
water added
|
Type
|
FILTRATION
|
Details
|
The solid is filtered
|
Type
|
WASH
|
Details
|
washed with water and diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2CCC(CC2=C(C1)F)NC(C(=O)O)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |